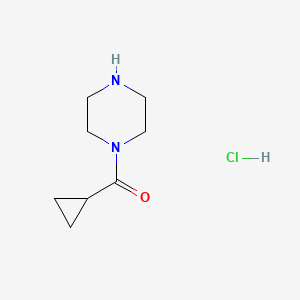

1-(Cyclopropylcarbonyl)piperazine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cyclopropyl(piperazin-1-yl)methanone;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O.ClH/c11-8(7-1-2-7)10-5-3-9-4-6-10;/h7,9H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIHDAPMHNYYTOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCNCC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021298-67-8 | |

| Record name | 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(Cyclopropylcarbonyl)piperazine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7PP4J6RFD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride for Advanced Research

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS No: 1021298-67-8). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical data to facilitate its application as a key pharmaceutical intermediate.

Introduction: A Versatile Building Block in Medicinal Chemistry

This compound has emerged as a significant structural motif in medicinal chemistry. Its unique combination of a rigid cyclopropyl group and a flexible piperazine ring offers a valuable scaffold for the synthesis of novel therapeutic agents. The hydrochloride salt form enhances its stability and aqueous solubility, making it a practical intermediate in various synthetic and formulation processes.[1] This guide delves into the essential physicochemical characteristics, synthesis, and analytical methodologies pertinent to this compound, providing a foundational understanding for its effective utilization in research and development.

The core value of this intermediate lies in its demonstrated utility in the synthesis of complex molecules, including analogs of Esaprazole, which have shown potential neuroprotective properties.[2] The piperazine core is a common feature in drugs targeting the central nervous system (CNS), and the addition of the cyclopropylcarbonyl moiety can influence conformational rigidity and lipophilicity, key factors in drug design.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, reaction optimization, and formulation development.

General Characteristics

This compound typically presents as a white to off-white or sometimes slightly colored crystalline powder.[2] The hydrochloride salt form contributes to its stability, making it less susceptible to degradation compared to the free base.[3]

Quantitative Data Summary

The following table summarizes the key physical and chemical data for this compound.

| Property | Value | Reference(s) |

| CAS Number | 1021298-67-8 | [4] |

| Molecular Formula | C₈H₁₄N₂O·HCl | [4] |

| Molecular Weight | 190.67 g/mol | [4] |

| Appearance | White to orange to green crystalline powder | [5] |

| Melting Point | 175 - 179 °C | [6] |

| Solubility | Soluble in water. | [5][6] |

| pKa | Estimated based on piperazine (pKa1 ≈ 5.35, pKa2 ≈ 9.73). |

Synthesis and Mechanism

The synthesis of this compound is a well-established process, crucial for ensuring its availability for research and manufacturing.

Synthetic Pathway Overview

A common and efficient method for the preparation of this compound involves the deprotection of a Boc-protected precursor. This synthetic route is reliable and provides the target compound in high yield.[5][7]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

The following protocol is a representative example of the synthesis of this compound:

Materials:

-

tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) solution in methanol (e.g., 3M)

Procedure:

-

Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (e.g., 3.7 g, 14.5 mmol) in methanol (e.g., 15 mL) in a suitable reaction vessel.

-

Cool the stirring solution to 0 °C using an ice bath.

-

Slowly add a solution of hydrochloric acid in methanol (e.g., 15 mL of a 3M solution) to the reaction mixture while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction for completion (e.g., by TLC or LC-MS).

-

Upon completion, remove the solvent by concentration under reduced pressure.

-

The resulting solid is this compound, which can be collected. A yield of approximately 100% has been reported for this process.[7]

Spectral and Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H-NMR (400 MHz, DMSO-d₆): δ 0.71-0.76 (m, 4H, cyclopropyl CH₂), 1.96-2.03 (m, 1H, cyclopropyl CH), 3.04-3.16 (m, 4H, piperazine CH₂), 3.69-4.08 (m, 4H, piperazine CH₂), 9.58 (s, 2H, NH₂⁺).[7]

Mass Spectrometry (MS):

-

LC-MS (ESI): m/z 155 (M+1)⁺, corresponding to the free base.[7]

Infrared (IR) Spectroscopy:

-

Characteristic peaks for piperazine derivatives include N-H stretching, C-H stretching, and C-N stretching vibrations. The carbonyl group (C=O) of the cyclopropylcarbonyl moiety will exhibit a strong absorption band, typically in the range of 1630-1680 cm⁻¹.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is a standard technique for assessing the purity of this compound and for its quantification in reaction mixtures and formulations.

Considerations for HPLC Method Development:

-

Column: A C18 reversed-phase column is often a suitable starting point.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase will be critical for achieving good peak shape and retention, given the basic nature of the piperazine moiety.

-

Detection: UV detection is commonly employed. Since the chromophore is limited, detection at a lower wavelength (e.g., 200-220 nm) may be necessary. For trace analysis, derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance sensitivity.[9][10][11]

Caption: A typical workflow for the HPLC analysis of this compound.

Stability and Storage

Proper storage and handling are crucial to maintain the integrity of this compound.

-

Storage Conditions: The compound should be stored at room temperature in a well-closed container, protected from light and moisture.[12]

-

Chemical Stability: As a hydrochloride salt, it is generally more stable than its free base form.[3] However, piperazine derivatives can be susceptible to degradation, particularly in solution. Phenyl piperazines have been noted to degrade upon extended storage, while benzyl piperazines are generally more stable.[13] Stability studies, particularly under accelerated conditions (e.g., elevated temperature and humidity), are recommended to establish a re-test date.

Applications in Research and Development

This compound serves as a vital intermediate in several areas of pharmaceutical research.

-

Neuroscience: It is a key building block for the synthesis of compounds targeting CNS disorders. Its use in the creation of Esaprazole analogs highlights its potential in developing neuroprotective agents.[2][5]

-

Organic Synthesis: The compound's structure allows for a variety of chemical modifications, making it a versatile tool for synthetic chemists in the construction of more complex molecules.

-

Reference Standard: Due to its stable, crystalline nature, it can be used as a reference standard in the development and validation of analytical methods for related active pharmaceutical ingredients (APIs).[12]

Conclusion

This compound is a well-characterized and synthetically accessible intermediate with significant potential in drug discovery and development. Its favorable physicochemical properties, coupled with its versatile reactivity, make it an attractive building block for medicinal chemists. This guide has provided a comprehensive overview of its key characteristics to support its effective application in the laboratory and beyond.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Piperazine, hydrochloride (1:?) | C4H11ClN2 | CID 82044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. uregina.ca [uregina.ca]

- 5. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. jocpr.com [jocpr.com]

- 11. jocpr.com [jocpr.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride: A Key Intermediate in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Versatile Building Block

In the landscape of modern medicinal chemistry, the success of a drug discovery program often hinges on the strategic selection of molecular building blocks. 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS No: 1021298-67-8), a piperazine derivative, has emerged as a crucial intermediate in the synthesis of complex pharmaceutical agents.[1][2] Its unique structural combination of a piperazine ring, known to enhance pharmacokinetic properties, and a cyclopropylcarbonyl group, which imparts conformational rigidity and metabolic stability, makes it a valuable asset in the medicinal chemist's toolbox.[3][4] This guide provides an in-depth analysis of its synthesis, applications, and the scientific rationale behind its use, tailored for professionals in drug development.

Physicochemical Properties: A Foundation for Synthetic Utility

A thorough understanding of a compound's physical and chemical characteristics is paramount for its effective application in synthesis. This compound is typically a white to off-white crystalline solid, a form that facilitates handling and weighing in a laboratory setting.[1][4] The hydrochloride salt form significantly enhances its solubility in aqueous media, a desirable characteristic for various reaction conditions.[1][5]

| Property | Value | Source(s) |

| CAS Number | 1021298-67-8 | [6] |

| Molecular Formula | C₈H₁₅ClN₂O | [6] |

| Molecular Weight | 190.67 g/mol | [6] |

| Appearance | White to off-white crystalline powder | [1][4] |

| Melting Point | 175-179 °C | [7] |

| Purity | Typically ≥98% | [1][2] |

Synthesis and Mechanism: A Two-Step Approach to a Key Intermediate

The synthesis of this compound is a well-established, two-step process that begins with the readily available 1-Boc-piperazine. This strategic approach ensures a consistent and scalable supply for research and manufacturing.[2]

Step 1: Acylation of 1-Boc-piperazine

The initial step involves the acylation of 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine) with cyclopropanecarbonyl chloride. The Boc protecting group on one of the piperazine nitrogens is crucial as it prevents di-acylation, ensuring the reaction proceeds in a controlled, mono-acylated manner. The reaction is typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct.[8]

Step 2: Deprotection and Salt Formation

The subsequent step is the removal of the Boc protecting group from the resulting tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. This is achieved under acidic conditions, commonly using a solution of hydrochloric acid in an alcohol like methanol, or trifluoroacetic acid.[5][9] This deprotection step yields the free piperazine, which is then protonated by the acid to form the stable hydrochloride salt.[5]

Experimental Protocol: Synthesis of this compound [5][9]

Step 1: Synthesis of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate

-

To a solution of 1-Boc-piperazine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), add triethylamine (1.2 eq) at 0 °C.

-

Slowly add cyclopropanecarbonyl chloride (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate.

Step 2: Synthesis of this compound

-

Dissolve tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.0 eq) in methanol.

-

Cool the solution to 0 °C and slowly add a 3M solution of hydrochloric acid in methanol (excess).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure to yield this compound as a solid.

Caption: Synthesis of this compound.

Core Applications in Drug Discovery and Development

The primary value of this compound lies in its role as a key building block for synthesizing high-value pharmaceutical compounds.[4] Its structure is frequently incorporated to modulate the properties of a final drug molecule.

A Crucial Component in the Synthesis of Olaparib

A prominent application of this intermediate is in the manufacture of Olaparib, a groundbreaking PARP (poly ADP ribose polymerase) inhibitor used in cancer therapy.[10][11] In the synthesis of Olaparib, this compound is directly coupled with a carboxylic acid intermediate of the Olaparib core structure.[11][12] The piperazine and cyclopropylcarbonyl moieties are integral to the final drug's ability to bind effectively to the PARP enzyme.[13]

Caption: Application in the synthesis of Olaparib.

Use in the Development of Neurological and Psychiatric Disorder Therapeutics

This compound is also extensively used in the development of novel treatments for neurological and psychiatric disorders.[3] It serves as a precursor for the synthesis of Esaprazole analogs, which have shown promising neuroprotective properties and sigma-1 receptor binding in vitro.[1][2][5] The piperazine core is a common scaffold in many central nervous system (CNS) active drugs, and the cyclopropylcarbonyl group can enhance receptor binding and modulate pharmacokinetic profiles.[3]

Analytical Methods for Quality Control

Ensuring the purity and identity of this compound is critical for its use in pharmaceutical synthesis. A combination of analytical techniques is employed for its characterization.

| Analytical Technique | Purpose | Expected Results |

| ¹H NMR | Structural confirmation and purity assessment | Characteristic peaks corresponding to the cyclopropyl protons (around 0.7-0.8 ppm and 1.9-2.0 ppm), piperazine protons (around 3.0-4.1 ppm), and the NH protons (a broad singlet around 9.6 ppm in DMSO-d₆).[5] |

| LC-MS | Purity determination and mass confirmation | A major peak corresponding to the molecular ion of the free base (m/z 155 [M+H]⁺).[5] |

| HPLC | Purity analysis | A single major peak indicating high purity (typically >98%). |

| Titration | Assay of the hydrochloride salt | To confirm the molar equivalence of the hydrochloride. |

Experimental Protocol: Quality Control via ¹H NMR [5]

-

Prepare a sample by dissolving approximately 10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

-

Integrate the peaks and compare the chemical shifts to a reference spectrum to confirm the structure.

-

Assess purity by identifying and quantifying any impurity peaks.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[10]

-

Handling: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[10]

-

Storage: Store at room temperature in a dry, well-ventilated place.[7]

-

First Aid:

Conclusion

This compound is a testament to the importance of well-designed intermediates in the advancement of pharmaceutical science. Its robust synthesis, coupled with the desirable properties it imparts to target molecules, has solidified its role in the development of critical therapies, from cancer treatments like Olaparib to potential new drugs for neurological disorders. For researchers and drug development professionals, a comprehensive understanding of this versatile building block is essential for unlocking new therapeutic possibilities.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]

- 6. This compound | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. Discovery of a potent olaparib–chlorambucil hybrid inhibitor of PARP1 for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN111116514A - Preparation method of 1-cyclopropane formyl piperazine hydrochloride - Google Patents [patents.google.com]

- 10. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 11. US10100017B2 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 12. WO2018038680A1 - Processes for preparing olaparib - Google Patents [patents.google.com]

- 13. pharmaffiliates.com [pharmaffiliates.com]

Unveiling the Mechanistic Potential of 1-(Cyclopropylcarbonyl)piperazine hydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

1-(Cyclopropylcarbonyl)piperazine hydrochloride has emerged as a pivotal structural motif in the synthesis of contemporary therapeutics, particularly in the realms of neuropharmacology and oncology. While its role as a synthetic intermediate is well-established, a comprehensive understanding of its intrinsic mechanistic contributions remains an area of active investigation. This technical guide moves beyond its synthetic utility to explore a hypothesized mechanism of action, drawing inferences from the biological targets of the complex molecules it helps create. We will delve into the distinct roles of the piperazine core and the cyclopropylcarbonyl moiety, proposing testable hypotheses regarding its potential interaction with key biological targets such as the sigma-1 receptor and Poly (ADP-ribose) polymerase (PARP). This document is intended for researchers, scientists, and drug development professionals, providing a framework for elucidating the pharmacological character of this versatile chemical scaffold.

Introduction: More Than a Building Block

In the landscape of medicinal chemistry, certain molecular scaffolds consistently reappear in the architecture of successful therapeutic agents. The piperazine ring is one such privileged structure, known for its prevalence in drugs targeting the central nervous system (CNS).[1][2] When combined with a cyclopropylcarbonyl group, the resulting molecule, this compound, becomes a highly valuable intermediate in pharmaceutical synthesis.[3][4] Its hydrochloride salt form enhances stability and aqueous solubility, making it amenable to a variety of reaction conditions.[5]

This guide posits that the frequent and successful incorporation of this intermediate is not merely a matter of synthetic convenience. The unique combination of the piperazine core and the cyclopropylcarbonyl group likely imparts favorable, albeit perhaps subtle, pharmacological properties that contribute to the efficacy and safety profiles of the final drug products. This document will, therefore, treat this compound not just as an inert scaffold, but as a molecule with a potential, yet unconfirmed, mechanism of action.

Deconstructing the Scaffold: A Tale of Two Moieties

The pharmacological potential of this compound can be best understood by examining its two principal components: the piperazine ring and the cyclopropylcarbonyl group.

The Piperazine Core: A Gateway to the CNS

The piperazine ring is a six-membered heterocycle with two opposing nitrogen atoms. This structure is a cornerstone of neuropharmacology, found in a multitude of antipsychotic, antidepressant, and anxiolytic drugs.[1][6] Its prevalence is largely due to its ability to interact with a wide range of neurotransmitter receptors, often influencing monoamine pathways.[2][7] The basic nature of the piperazine nitrogens allows for salt formation, enhancing solubility, and provides key points for hydrogen bonding within receptor pockets.

The Cyclopropylcarbonyl Moiety: A Master of Optimization

The cyclopropyl group is far more than a simple three-carbon ring. Its inclusion in drug candidates offers several distinct advantages:

-

Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[8] This can increase a drug's half-life and reduce the potential for drug-drug interactions.

-

Conformational Rigidity: The strained ring structure locks the adjacent carbonyl group into a more defined orientation. This conformational constraint can reduce the entropic penalty of binding to a biological target, thereby increasing potency and selectivity.[9]

-

Enhanced Potency: The unique electronic properties and rigidity of the cyclopropyl group can lead to more favorable interactions within a receptor's binding site, enhancing the overall potency of the molecule.[9][10]

The logical flow from structural components to potential biological activity is illustrated below.

Hypothesized Mechanisms of Action Based on Downstream Products

The most compelling clues to the intrinsic activity of this compound come from the mechanisms of the drugs synthesized from it. Two prominent examples are molecules targeting the sigma-1 receptor and PARP enzymes.

As a Precursor to Sigma-1 Receptor Ligands

This intermediate is a key building block for Esaprazole analogs, which have demonstrated binding to the sigma-1 receptor and neuroprotective properties.[3][11]

-

Sigma-1 Receptor Function: The sigma-1 receptor is not a classical cell surface receptor. It is an intracellular chaperone protein, primarily located at the endoplasmic reticulum (ER)-mitochondrion interface.[12] It plays a crucial role in regulating calcium signaling between these organelles, modulating ion channel activity, and managing cellular stress responses.[11][13] Sigma-1 receptor agonists have shown therapeutic potential in a range of neurological conditions, including depression, Alzheimer's disease, and neuropathic pain, largely through their neuroprotective effects.[4][14]

-

Hypothesized Interaction: We hypothesize that the 1-(Cyclopropylcarbonyl)piperazine scaffold possesses a basal affinity for the sigma-1 receptor. The piperazine nitrogen may form key hydrogen bonds, while the lipophilic and conformationally rigid cyclopropylcarbonyl group could fit into a hydrophobic pocket within the receptor. While likely possessing a much lower affinity than fully developed drugs, this intrinsic activity could serve as a foundational element for the high-potency ligands derived from it.

The proposed signaling pathway influenced by sigma-1 receptor activation is depicted below.

As a Precursor to PARP Inhibitors

1-(Cyclopropylcarbonyl)piperazine is also a known intermediate in the synthesis of Olaparib, a potent PARP inhibitor used in cancer therapy.[7]

-

PARP Inhibition and Synthetic Lethality: Poly (ADP-ribose) polymerase (PARP) enzymes are critical for repairing single-strand breaks in DNA.[3][15] PARP inhibitors block this repair mechanism. In normal cells, the resulting double-strand breaks can still be repaired by other pathways, such as homologous recombination, which relies on functional BRCA1 and BRCA2 genes. However, in cancer cells with BRCA mutations, this backup system is faulty.[16] The inhibition of PARP in these cells leads to an accumulation of catastrophic DNA damage and cell death. This concept, where a defect in two genes or pathways is lethal but a defect in one is not, is known as "synthetic lethality".[3]

-

Hypothesized Interaction: The mechanism of PARP inhibition involves "trapping" the PARP enzyme on the DNA at the site of damage, which is even more cytotoxic than simply inhibiting its enzymatic activity.[17][18] We propose that the cyclopropylcarbonylpiperazine moiety contributes to the binding affinity required for this trapping. The amide linkage is a common feature in PARP inhibitors, and the specific conformation enforced by the cyclopropyl group could optimize interactions within the PARP catalytic domain. While the parent intermediate is unlikely to be a potent PARP inhibitor, it may exhibit weak, measurable inhibitory activity.

The principle of synthetic lethality is outlined in the following workflow.

Experimental Protocols for Mechanistic Validation

To transition from hypothesis to evidence, a series of well-defined experiments are necessary. The following protocols are designed to be self-validating systems to test for the proposed intrinsic activities of this compound.

Protocol 1: Sigma-1 Receptor Radioligand Binding Assay

This experiment aims to determine if the compound can displace a known high-affinity radioligand from the sigma-1 receptor, which would indicate direct binding.

-

Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.

-

Principle: Competitive displacement of a radiolabeled ligand ([³H]-(+)-pentazocine) from its receptor by the unlabeled test compound. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.[19][20]

-

Materials:

-

Guinea pig liver membrane homogenate (a rich source of sigma-1 receptors)[21]

-

[³H]-(+)-pentazocine (radioligand)

-

This compound (test compound)

-

Haloperidol or (+)-Pentazocine (positive control/unlabeled ligand)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

96-well plates and filtration apparatus

-

-

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and create a series of dilutions to cover a wide concentration range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).

-

Assay Setup: In a 96-well plate, combine the membrane homogenate, assay buffer, and varying concentrations of the test compound or control.

-

Radioligand Addition: Add [³H]-(+)-pentazocine at a single concentration near its dissociation constant (Kd), typically 2-3 nM.[20]

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response curve and calculate the IC₅₀ (concentration that inhibits 50% of specific binding). Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

-

-

Expected Outcome: A measurable Ki value, even if in the micromolar range, would provide strong evidence of direct interaction with the sigma-1 receptor.

Protocol 2: Homogeneous PARP Activity Assay (Colorimetric)

This experiment will assess whether the compound can inhibit the enzymatic activity of PARP1.

-

Objective: To determine if this compound inhibits the catalytic activity of the PARP1 enzyme.

-

Principle: This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP.[22][23] The amount of biotin incorporated is then detected with streptavidin-HRP and a colorimetric substrate. A reduction in color signal indicates PARP inhibition.

-

Materials:

-

Recombinant human PARP1 enzyme

-

Histone-coated 96-well plate

-

Activated DNA (to stimulate PARP activity)

-

Biotinylated NAD+ (PARP substrate)

-

This compound (test compound)

-

Olaparib (positive control inhibitor)

-

Streptavidin-HRP and colorimetric HRP substrate (e.g., TMB)

-

Stop solution (e.g., 1M H₂SO₄)

-

Plate reader capable of measuring absorbance at 450 nm

-

-

Methodology:

-

Compound Preparation: Prepare serial dilutions of the test compound and Olaparib in the assay buffer.

-

Reaction Initiation: To the histone-coated wells, add the PARP1 enzyme, activated DNA, and the test compound/control at various concentrations.

-

Substrate Addition: Add biotinylated NAD+ to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow for the PARP reaction to proceed.

-

Detection: Wash the plate to remove unbound reagents. Add Streptavidin-HRP and incubate. Wash again, then add the colorimetric substrate.

-

Measurement: After a short incubation, add the stop solution and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percentage of PARP inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration to determine the IC₅₀ value.

-

-

Expected Outcome: An IC₅₀ value would demonstrate a direct inhibitory effect on PARP's enzymatic function. Even a high IC₅₀ would be significant, suggesting the scaffold has a foundational, albeit weak, interaction with the enzyme.

Data Presentation and Interpretation

The quantitative data generated from these experiments should be summarized for clear comparison.

Table 1: Summary of Hypothesized Intrinsic Activities

| Target | Assay Type | Key Parameter | Hypothetical Result for 1-(Cyclopropylcarbonyl)piperazine HCl | Reference Compound |

|---|---|---|---|---|

| Sigma-1 Receptor | Radioligand Binding | Ki (nM) | 5,000 - 50,000 | Haloperidol (Ki ~1-5 nM) |

| PARP1 Enzyme | Colorimetric Activity | IC₅₀ (nM) | > 10,000 | Olaparib (IC₅₀ ~1-5 nM) |

Interpreting these results requires nuance. A high Ki or IC₅₀ value does not represent a failure but rather characterizes the compound as a low-affinity ligand or weak inhibitor. This is the expected result for a synthetic intermediate. The true value lies in demonstrating that the scaffold is not inert but possesses a measurable, intrinsic biological activity that medicinal chemists can then amplify through further modification to create potent and selective drugs.

Conclusion and Future Directions

This compound is a cornerstone of modern drug synthesis for good reason. This guide has advanced the hypothesis that its value extends beyond its utility as a scaffold, proposing that its constituent parts confer a basal, intrinsic affinity for important therapeutic targets like the sigma-1 receptor and PARP enzymes. The conformational rigidity and metabolic stability provided by the cyclopropylcarbonyl group, combined with the CNS-targeting potential of the piperazine core, create a privileged starting point for drug discovery.

The experimental protocols detailed herein provide a clear and robust pathway to test these hypotheses. Confirmation of even weak intrinsic activity would fundamentally reframe our understanding of this intermediate—from a simple building block to an active contributor to the pharmacological profile of the final therapeutic. Future research should focus on exploring this scaffold against a wider panel of CNS and oncology targets and using these foundational insights to guide the rational design of next-generation therapeutics.

References

- 1. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What are PARP inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. PARP assay kits [bioscience.co.uk]

- 6. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 7. ijrrjournal.com [ijrrjournal.com]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scientificupdate.com [scientificupdate.com]

- 11. Frontiers | Sigma-1 Receptors in Depression: Mechanism and Therapeutic Development [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sigma-1 Receptor in Retina: Neuroprotective Effects and Potential Mechanisms [mdpi.com]

- 15. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. cancerresearchuk.org [cancerresearchuk.org]

- 17. drugtargetreview.com [drugtargetreview.com]

- 18. researchgate.net [researchgate.net]

- 19. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening [mdpi.com]

- 22. signosisinc.com [signosisinc.com]

- 23. rndsystems.com [rndsystems.com]

Key structural features of 1-(Cyclopropylcarbonyl)piperazine hydrochloride

An In-Depth Technical Guide to the Key Structural Features of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

Foreword for the Senior Scientist

In the landscape of modern pharmaceutical development, the precise understanding of chemical intermediates is not merely an academic exercise; it is a cornerstone of efficient, reproducible, and scalable synthesis of active pharmaceutical ingredients (APIs). This compound stands as a quintessential example of such a critical building block. Its structural motifs—a constrained cyclopropyl ring, a versatile piperazine core, and an amide linkage—are frequently incorporated into novel therapeutics to modulate properties like metabolic stability, receptor binding affinity, and pharmacokinetic profiles.

This guide is structured from the perspective of a senior application scientist. It eschews a simple recitation of facts in favor of a narrative that explains the why behind the how. We will explore not just the data derived from analytical techniques but the logic of their application, demonstrating how each method provides a unique, yet complementary, piece of the structural puzzle. The protocols herein are described not as abstract procedures but as self-validating systems, designed to ensure the integrity and identity of the material. By grounding our claims in authoritative sources and presenting data with clarity, we aim to provide a trustworthy and comprehensive resource for professionals in drug discovery and development.

Core Identity and Significance

This compound (CAS No: 1021298-67-8) is a synthetic organic compound widely utilized as a key intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure is a strategic amalgamation of a piperazine heterocycle acylated with a cyclopropylcarbonyl group.[3][4] This combination is particularly valuable; the piperazine ring is a common scaffold in drugs targeting the central nervous system, while the cyclopropyl group can enhance metabolic stability and binding affinity to biological targets.[1][3] The hydrochloride salt form improves the compound's stability and aqueous solubility, facilitating its use in a variety of reaction conditions.[4]

Key Molecular Identifiers:

Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of the molecule's structure is not achieved by a single method but by the convergence of evidence from several spectroscopic techniques. This multi-pronged approach forms a self-validating system, where the insights from one analysis corroborate the findings of another.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy provides the most detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum reveals the distinct chemical environments of the hydrogen atoms. A synthesis report for the compound provides specific chemical shifts observed in a DMSO-d₆ solvent.[7]

-

Cyclopropyl Protons: These appear as a characteristic multiplet in the upfield region (δ 0.71-0.76 ppm), a result of their shielded environment and complex spin-spin coupling.[7]

-

Cyclopropyl Methine Proton: A single proton attached to the carbon bearing the carbonyl group appears as a multiplet further downfield (δ 1.96-2.03 ppm).[7]

-

Piperazine Protons: The eight protons on the piperazine ring are non-equivalent. The four protons adjacent to the amide nitrogen are deshielded differently from the four protons adjacent to the protonated nitrogen, appearing as complex multiplets in the δ 3.04-4.08 ppm range.[7]

-

Ammonium Protons: The two protons on the protonated nitrogens are highly deshielded and appear as a broad singlet at δ 9.58 ppm, which is characteristic of an acidic proton in DMSO.[7]

-

-

¹³C NMR Spectroscopy: The carbon spectrum complements the proton data by identifying the unique carbon environments.

-

Cyclopropyl Carbons: The methylene carbons (CH₂) of the cyclopropyl ring are expected at high field (typically 5-15 ppm), with the methine carbon (CH) slightly more downfield.

-

Piperazine Carbons: The carbons of the piperazine ring typically appear in the 40-50 ppm range.

-

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded, appearing significantly downfield (typically >170 ppm).

-

-

Sample Preparation: Accurately weigh and dissolve 10-15 mg of this compound in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it solubilizes the salt and allows for the observation of exchangeable N-H protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Ensure a sufficient number of scans to achieve a signal-to-noise ratio >100:1 for the smallest multiplet.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. An acquisition time of 1-2 hours is typical to obtain good signal-to-noise for all carbons.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO solvent peak (δ 2.50 ppm). Assign all peaks based on their chemical shift, integration, and multiplicity.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups.

-

N-H Stretch: A very broad and strong absorption is expected in the 2700-3000 cm⁻¹ region, characteristic of the N-H stretching vibration of a secondary ammonium salt (R₂N⁺H₂).

-

C=O Stretch: A strong, sharp absorption band appears around 1630-1650 cm⁻¹, which is indicative of a tertiary amide carbonyl group. The position is slightly lower than a typical ketone due to the resonance effect of the nitrogen atom.

-

C-H Stretches: Aliphatic C-H stretching from the piperazine and cyclopropyl groups will be visible just below 3000 cm⁻¹.

Mass Spectrometry (MS): Molecular Weight Verification

Mass spectrometry confirms the molecular weight of the parent molecule.

-

Electrospray Ionization (ESI-MS): When analyzed in positive ion mode, the technique will not detect the intact salt but rather the protonated free base, [M+H]⁺. The free base (C₈H₁₄N₂O) has a molecular weight of 154.21 g/mol . Therefore, the expected mass-to-charge ratio (m/z) in the mass spectrum would be approximately 155.[7] This provides unambiguous confirmation of the mass of the core structure.

| Technique | Feature | Expected Observation | Causality/Significance |

| ¹H NMR | Cyclopropyl Protons | Multiplets, ~0.7-2.1 ppm | Confirms the strained three-membered ring system. |

| Piperazine Protons | Multiplets, ~3.0-4.1 ppm | Confirms the piperazine ring and its substitution pattern. | |

| Ammonium Protons | Broad Singlet, >9.0 ppm (in DMSO) | Confirms the presence of the hydrochloride salt. | |

| IR | N-H Stretch | Broad band, 2700-3000 cm⁻¹ | Confirms the protonated amine of the hydrochloride salt. |

| C=O Stretch | Strong, sharp band, ~1640 cm⁻¹ | Confirms the tertiary amide functional group. | |

| MS (ESI+) | Molecular Ion | m/z ≈ 155 | Confirms the molecular weight of the free base [M+H]⁺. |

Synthesis, Reactivity, and Application

A Validated Synthetic Pathway

A robust synthesis of this compound involves the deprotection of a BOC-protected precursor, which ensures high purity and yield.[7]

Caption: Validated workflow for the synthesis of the target compound.

-

Reaction Setup: To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1 equivalent) in methanol, slowly add a 3M solution of hydrochloric acid in methanol (excess) at 0 °C. The use of a pre-made HCl/methanol solution provides a controlled and anhydrous source of acid.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by TLC or LC-MS by observing the disappearance of the starting material.

-

Isolation: Upon completion, remove the solvent by concentration under reduced pressure using a rotary evaporator.

-

Purification: The resulting solid is the desired product, typically obtained in high purity and quantitative yield without the need for further purification.[7]

Reactivity and Role as a Synthon

The true value of this compound lies in its role as a versatile synthon. The key reactive site is the secondary amine within the piperazine ring. Following neutralization of the hydrochloride salt with a base, this nucleophilic nitrogen can be functionalized through various reactions, such as N-alkylation, N-arylation (e.g., Buchwald-Hartwig coupling), or reductive amination. This reactivity makes it a crucial building block for more complex molecules, including analogs of Esaprazole and intermediates for Olaparib, which have applications in neuroscience and oncology, respectively.[9][10]

Logical Framework for Quality Control

The characterization of this intermediate is a logical, self-reinforcing workflow. Each step validates the previous one, ensuring the final material meets the required specifications for use in GMP (Good Manufacturing Practice) synthesis.

Caption: Logical workflow for the quality control and release of the intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. apicule.com [apicule.com]

- 3. CAS 59878-57-8: 1-(Cyclopropylcarbonyl)piperazine [cymitquimica.com]

- 4. CAS 1021298-67-8: Piperazine, 1-(cyclopropylcarbonyl)-, mo… [cymitquimica.com]

- 5. This compound | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [lgcstandards.com]

- 7. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 8. This compound | 1021298-67-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride | 1021298-67-8 [chemicalbook.com]

- 10. lookchem.com [lookchem.com]

1-(Cyclopropylcarbonyl)piperazine hydrochloride molecular weight and formula.

An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

Executive Summary: This technical guide provides a comprehensive overview of this compound (CAS No: 1021298-67-8), a pivotal intermediate in modern pharmaceutical synthesis. The document details its fundamental physicochemical properties, a validated laboratory-scale synthesis protocol, and robust analytical methods for quality control. Furthermore, it explores the compound's primary application as a structural building block, particularly in the development of novel therapeutics targeting neurological disorders. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in drug discovery and manufacturing.

Introduction

This compound is a piperazine derivative distinguished by the presence of a cyclopropylcarbonyl group. Piperazine and its analogs are a well-established class of organic compounds, forming the core scaffold of numerous pharmacologically active agents due to their favorable pharmacokinetic properties and versatile reactivity.[1] The addition of the cyclopropylcarbonyl moiety introduces unique structural and conformational rigidity, which can be critical for precise ligand-receptor interactions.

This compound serves primarily as a key intermediate or building block in multi-step organic syntheses.[2][3] Its hydrochloride salt form enhances its stability and aqueous solubility, making it amenable to a variety of reaction conditions.[1][2] Notably, it has gained significant attention for its role in the synthesis of Esaprazole analogs, which have shown potential neuroprotective properties in preclinical studies, highlighting its importance in the development of novel therapeutics.[1][2][4]

Physicochemical and Structural Properties

A precise understanding of the compound's properties is fundamental for its effective use in stoichiometric calculations, reaction design, and analytical method development.

Core Identification Data

| Identifier | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| Synonyms | cyclopropyl(piperazin-1-yl)methanone hydrochloride | [5][7] |

| CAS Number | 1021298-67-8 | [1][2][5][6][8] |

| Molecular Formula | C₈H₁₅ClN₂O | [1][5][8][9][10] |

| Molecular Weight | 190.67 g/mol | [5][6][7][8][9][10][11] |

Structural Information

| Descriptor | Value | Source(s) |

| SMILES | C1CC1C(=O)N2CCNCC2.Cl | [7] |

| InChI | InChI=1S/C8H14N2O.ClH/c11-8(7-1-2-7)10-5-3-9-4-6-10;/h7,9H,1-6H2;1H | [7] |

| InChIKey | WIHDAPMHNYYTOA-UHFFFAOYSA-N | [7] |

Physical Properties

| Property | Description | Source(s) |

| Appearance | White to off-white crystalline solid/powder | [1][2][10] |

| Purity | Commercially available with purity levels of ≥97% to ≥99% | [1][6][10] |

| Solubility | The hydrochloride salt form enhances solubility in aqueous media | [1][2] |

| Storage | Store at room temperature under an inert atmosphere | [9] |

Synthesis and Manufacturing

The most prevalent and efficient synthesis of this compound involves the deprotection of a Boc-protected precursor. This strategy is favored in organic synthesis because the tert-butyloxycarbonyl (Boc) group is a reliable and easily removable protecting group for secondary amines, ensuring high-yield conversion to the desired hydrochloride salt.

Common Synthetic Route

The synthesis proceeds via the acid-catalyzed removal of the Boc group from tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate. A solution of hydrochloric acid in a protic solvent like methanol facilitates a clean and typically quantitative reaction.

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Laboratory Protocol for Synthesis

This protocol is adapted from established procedures and is designed for laboratory-scale synthesis.[8]

-

Reaction Setup: To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (1.0 eq, e.g., 3.7 g, 14.5 mmol) in methanol (approx. 4 mL/g), cool the mixture to 0 °C using an ice bath.

-

Acid Addition: Slowly add a 3M solution of hydrochloric acid in methanol (1.0 eq volume, e.g., 15 mL). The slow addition is crucial to control any exotherm.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight.

-

Workup and Isolation: Monitor the reaction to completion (e.g., by TLC or LC-MS). Upon completion, remove the solvent by concentration under reduced pressure (rotary evaporation).

-

Product: The resulting off-white solid is cyclopropyl(piperazin-1-yl)methanone hydrochloride, typically obtained in quantitative yield.[8] The product can be used as is or further purified by recrystallization if necessary.

Analytical Characterization and Quality Control

As a pharmaceutical intermediate, rigorous quality control is essential to ensure the identity, purity, and quality of this compound, thereby preventing the introduction of impurities into the final Active Pharmaceutical Ingredient (API).[1][12]

Spectroscopic and Chromatographic Methods

-

¹H-NMR Spectroscopy: Used to confirm the molecular structure. The spectrum for the title compound in DMSO-d₆ should show characteristic signals for the cyclopropyl protons (~0.7 ppm), the piperazine ring protons (~3.0-4.1 ppm), and the exchangeable amine protons (~9.6 ppm).[8]

-

Mass Spectrometry (MS): Typically coupled with liquid chromatography (LC-MS), this technique confirms the molecular weight. For this compound, an electrospray ionization (ESI) source in positive mode will detect the parent molecule (free base) as [M+H]⁺ at m/z 155.[8]

-

High-Performance Liquid Chromatography (HPLC): The primary method for assessing purity. Since the piperazine core lacks a strong chromophore, sensitive detection of the parent compound and related impurities at trace levels often requires derivatization to form a UV-active product.[13][14] A common derivatizing agent is 4-chloro-7-nitrobenzofuran (NBD-Cl).[14]

Caption: A typical workflow for analytical quality control.

Applications in Drug Discovery and Development

The utility of this compound lies in its function as a versatile building block for more complex molecules.[2][3] Its pre-formed piperazine ring and reactive secondary amine make it an ideal coupling partner in amide bond formations, reductive aminations, and other nucleophilic substitution reactions.

Case Study: Intermediate for Olaparib and Esaprazole Analogs

This compound is a documented intermediate in the synthesis of Olaparib, a PARP inhibitor used in cancer therapy.[5] Furthermore, its application in creating analogs of Esaprazole for potential neuroprotective therapies demonstrates its value in medicinal chemistry.[1][2][4] The cyclopropylcarbonylpiperazine moiety often serves as a key pharmacophoric element that can be modified to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.

Caption: Role as a key building block in synthesis.

Safety and Handling

Proper handling is essential for laboratory safety. The compound should be handled in a well-ventilated area, and personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

GHS Hazard Information

| Hazard Code | Description | Source(s) |

| H315 | Causes skin irritation | [7] |

| H319 | Causes serious eye irritation | [7] |

| H302 | Harmful if swallowed | [7] |

| H228 | Flammable solid | [7] |

| H317 | May cause an allergic skin reaction | [7] |

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical industry. Its well-defined physicochemical properties, straightforward synthesis, and established analytical profiles make it a reliable building block for drug discovery and development. Its critical role in the synthesis of compounds with therapeutic potential, such as neuroprotective agents, underscores its continued importance to the scientific community.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride Six Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. This compound - Protheragen [protheragen.ai]

- 6. This compound, 97% [cymitquimica.com]

- 7. This compound | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Piperazine, 1-(cyclopropylcarbonyl)-, Monohydrochloride synthesis - chemicalbook [chemicalbook.com]

- 9. 1021298-67-8|this compound|BLD Pharm [bldpharm.com]

- 10. This compound CAS NO:1021298-67-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apicule.com [apicule.com]

- 13. researchgate.net [researchgate.net]

- 14. jocpr.com [jocpr.com]

A Technical Guide to the Solubility and Stability of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

Abstract

This technical guide provides a comprehensive examination of the critical physicochemical parameters of 1-(Cyclopropylcarbonyl)piperazine hydrochloride (CAS No: 1021298-67-8), a key intermediate in pharmaceutical synthesis.[1][2] The document outlines detailed methodologies for determining its solubility profile and assessing its stability under various stress conditions, conforming to industry-standard practices. By explaining the rationale behind experimental design and providing robust, self-validating protocols, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the characterization and handling of this compound.

Introduction: The Role of Physicochemical Characterization

This compound is a piperazine derivative utilized as a building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[3] The success of any drug development program hinges on a thorough understanding of the physicochemical properties of its intermediates and the final API. Solubility and stability are not merely data points; they are foundational pillars that influence bioavailability, formulation strategies, manufacturing processes, and storage conditions.

The hydrochloride salt form of the parent compound, 1-(Cyclopropylcarbonyl)piperazine, is intentionally designed to enhance aqueous solubility and improve handling characteristics.[1][4] This guide delves into the practical aspects of quantifying this solubility and systematically investigating the compound's intrinsic stability. The protocols described herein are grounded in established principles of pharmaceutical analysis, such as those outlined by the International Council for Harmonisation (ICH), to ensure scientific rigour and regulatory relevance.[5][6]

Core Physicochemical Properties

A baseline understanding of the compound's properties is essential before undertaking experimental studies. These attributes are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1021298-67-8 | [7] |

| Molecular Formula | C₈H₁₅ClN₂O | [8][9] |

| Molecular Weight | 190.67 g/mol | [8][9] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 175-179 °C | [7] |

| Synonyms | Cyclopropyl(piperazin-1-yl)methanone hydrochloride | [4][8][10] |

Solubility Profiling

Solubility dictates the medium in which a compound can be processed, formulated, and delivered. The hydrochloride salt of this piperazine derivative is expected to exhibit enhanced solubility in aqueous media compared to its free base form due to the ionization of the second piperazine nitrogen.[4] While qualitative descriptions like "soluble in water" are useful, quantitative determination is critical for development.[3][11]

Causality in Solvent Selection

The choice of solvents for solubility testing is not arbitrary. It is designed to cover a range of polarities and pH conditions relevant to pharmaceutical processing and physiological environments.

-

Water (Purified/Deionized): The universal biological and common processing solvent.

-

pH-Adjusted Buffers (e.g., pH 1.2, 4.5, 6.8): Simulates the gastrointestinal tract, which is critical for orally administered drug development pathways.

-

Methanol/Ethanol: Common polar organic solvents used in synthesis and purification.[11]

-

Acetonitrile (ACN): A polar aprotic solvent frequently used in reversed-phase chromatography.

-

Dichloromethane (DCM): A non-polar organic solvent to establish the full polarity range.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This method is the gold standard for determining thermodynamic solubility. It measures the concentration of the solute in a saturated solution that is in equilibrium with an excess of the solid compound.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected test solvent (e.g., 5 mL). The excess solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. A preliminary time-point study can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the undissolved solid settle.

-

Sampling & Filtration: Carefully withdraw an aliquot from the supernatant. Immediately filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles. This step is critical to avoid artificially high results.

-

Dilution: Dilute the clear filtrate with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the quantification method.

-

Quantification: Analyze the diluted sample using a validated, stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12]

-

Calculation: Calculate the solubility (e.g., in mg/mL) by back-calculating from the quantified concentration, accounting for all dilution factors.

Workflow for Solubility Determination

Caption: Workflow for the Shake-Flask Solubility Method.

Data Presentation: Representative Solubility Data

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Classification |

| Purified Water | 25 | > 100 | Very Soluble |

| 0.1 N HCl (pH ~1.2) | 25 | > 100 | Very Soluble |

| pH 6.8 Phosphate Buffer | 25 | > 50 | Freely Soluble |

| Methanol | 25 | > 33 | Freely Soluble |

| Dichloromethane | 25 | < 1 | Sparingly Soluble |

| (Note: Data are illustrative and should be determined experimentally.) |

Stability Profile and Forced Degradation

Stability testing is predictive science. It aims to identify the likely degradation products of a compound and its intrinsic vulnerability to various environmental factors.[6] This information is invaluable for determining appropriate storage conditions, re-test periods, and for developing stability-indicating analytical methods.[5]

The Principle of Forced Degradation (Stress Testing)

Forced degradation involves subjecting the compound to conditions more severe than accelerated storage (e.g., high heat, extreme pH, oxidizing agents, intense light).[5] The goal is to intentionally degrade the molecule to a limited extent (typically 5-20%) to ensure that any potential degradants are produced at a sufficient level for detection and characterization by analytical methods.[13]

Experimental Protocols for Forced Degradation Studies

General Setup: For each condition, a sample of the compound is prepared in solution (or as a solid for thermal/photolytic studies). A control sample is stored under ambient conditions, and for solution studies, a blank (solvent only) is also stressed.

1. Hydrolytic Degradation:

-

Rationale: To assess susceptibility to degradation in aqueous environments at different pH levels. The amide linkage in the molecule is a potential site for hydrolysis.

-

Acidic Condition: Dissolve the compound in 0.1 N Hydrochloric Acid. Heat at 60-80 °C for a specified time (e.g., 24 hours).

-

Basic Condition: Dissolve the compound in 0.1 N Sodium Hydroxide. Heat at 60-80 °C for a specified time.

-

Neutral Condition: Dissolve the compound in purified water. Heat at 60-80 °C for a specified time.

-

Procedure: After the stress period, cool the samples, neutralize them (if acidic or basic), dilute to a suitable concentration, and analyze by HPLC.

2. Oxidative Degradation:

-

Rationale: To test for vulnerability to oxidation. The piperazine ring nitrogens are potential sites for oxidation.[14]

-

Condition: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂). Store at room temperature for a specified time (e.g., 24 hours).

-

Procedure: Quench the reaction if necessary, dilute the sample, and analyze by HPLC.

3. Photolytic Degradation:

-

Rationale: To evaluate the compound's sensitivity to light exposure, as mandated by ICH guideline Q1B.[15]

-

Condition: Expose the compound, both in solid state and in solution (e.g., in water or methanol), to a controlled light source. The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[15]

-

Control: A "dark control" sample, wrapped in aluminum foil, must be stored under the same temperature and humidity conditions to differentiate between thermal and light-induced degradation.

-

Procedure: After exposure, dissolve/dilute the samples and analyze by HPLC.

4. Thermal Degradation (Dry Heat):

-

Rationale: To assess the stability of the solid compound at elevated temperatures.

-

Condition: Place the solid compound in a controlled temperature oven (e.g., 105 °C) for an extended period (e.g., 7 days).

-

Procedure: After the stress period, cool the sample, dissolve a known weight in a suitable solvent, and analyze by HPLC.

Forced Degradation Experimental Workflow

Caption: General workflow for a forced degradation study.

Potential Degradation Pathways

Based on the structure, the primary sites of potential degradation are the amide bond and the piperazine ring.

-

Hydrolysis: The amide bond could undergo hydrolysis under strong acidic or basic conditions to yield cyclopropanecarboxylic acid and piperazine hydrochloride.

-

Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, potentially forming N-oxides or other oxidative degradation products.[14][16]

-

Thermal: High heat could lead to more complex decomposition, though piperazine derivatives are noted for relative thermal stability.[17][18]

Caption: Hypothetical hydrolytic degradation pathway.

Analytical Methodologies: The Cornerstone of Characterization

All solubility and stability data are fundamentally dependent on the analytical method used for quantification. A robust, stability-indicating method is one that can accurately measure the concentration of the parent compound without interference from impurities, excipients, or degradation products.[5]

-

Primary Technique: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the workhorse method for this type of analysis. It is capable of separating the polar parent compound from potentially less polar or more polar degradants.

-

Method Validation: The chosen analytical method must be validated according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. For stability studies, demonstrating specificity in the presence of known degradants (from forced degradation samples) is paramount.

-

Peak Purity Analysis: Using a photodiode array (PDA) detector during HPLC analysis allows for peak purity assessment, providing confidence that the chromatographic peak for the parent compound does not contain co-eluting degradants.

-

Identification: Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for characterizing the degradation products observed during stability studies, providing mass information to help elucidate their structures.[19]

Conclusion and Recommendations

This guide has detailed the essential frameworks for evaluating the solubility and stability of this compound. A comprehensive understanding of these parameters is not an academic exercise but a prerequisite for efficient and successful pharmaceutical development.

Key Recommendations for Researchers:

-

Always perform quantitative solubility studies in pharmaceutically and physiologically relevant media early in development.

-

Conduct thorough forced degradation studies to understand the molecule's intrinsic liabilities and to develop a truly stability-indicating analytical method.

-

Use high-purity reference material for all studies to ensure that observed impurities are true degradants and not artifacts of the starting material.

-

Maintain meticulous documentation of all experimental conditions and results to support regulatory filings and internal decision-making.

By adhering to these principles and employing the methodologies described, scientists can build a robust data package that de-risks development and accelerates the journey from intermediate to final product.

References

- 1. apicule.com [apicule.com]

- 2. 1-(Cyclopropylcarbonyl)piperazine hydrochloride_TargetMol [targetmol.com]

- 3. lookchem.com [lookchem.com]

- 4. CAS 1021298-67-8: Piperazine, 1-(cyclopropylcarbonyl)-, mo… [cymitquimica.com]

- 5. biomedres.us [biomedres.us]

- 6. Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations | Semantic Scholar [semanticscholar.org]

- 7. This compound CAS NO:1021298-67-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound | C8H15ClN2O | CID 20847955 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. chemwhat.com [chemwhat.com]

- 11. 1-(Cyclopropylcarbonyl)piperazine, High-Purity Pharmaceutical Intermediate at Best Price [jigspharma.com]

- 12. jocpr.com [jocpr.com]

- 13. pharmtech.com [pharmtech.com]

- 14. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 15. ema.europa.eu [ema.europa.eu]

- 16. chemrxiv.org [chemrxiv.org]

- 17. researchgate.net [researchgate.net]

- 18. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Purity Analysis of 1-(Cyclopropylcarbonyl)piperazine Hydrochloride

Introduction

1-(Cyclopropylcarbonyl)piperazine hydrochloride, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), demands rigorous purity assessment to ensure the safety and efficacy of the final drug product.[1] Its unique molecular structure, combining a piperazine core with a cyclopropylcarbonyl group, makes it a valuable building block in medicinal chemistry, particularly for compounds targeting the central nervous system.[2] This technical guide provides an in-depth exploration of the methodologies and critical considerations for evaluating the purity of commercially available this compound. Tailored for researchers, scientists, and drug development professionals, this document outlines potential impurities, analytical techniques for their detection and quantification, and the principles behind developing robust, stability-indicating methods.

Understanding the Impurity Landscape

The purity of this compound is influenced by its synthetic route and storage conditions. A common synthesis involves the reaction of piperazine with a cyclopropylcarbonyl-containing reagent, followed by hydrochloride salt formation.[3][4] Impurities can therefore be categorized as process-related, starting material-related, or degradation products.

Table 1: Potential Impurities in this compound

| Impurity Category | Potential Impurities | Potential Source |

| Process-Related | Unreacted Piperazine | Incomplete reaction |

| Di-acylated Piperazine | Over-reaction or side reaction | |

| Residual Solvents (e.g., Methanol, Acetonitrile) | Incomplete removal during purification | |

| Starting Material-Related | tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate | Incomplete deprotection during synthesis[3] |

| Degradation Products | Hydrolysis products (e.g., Cyclopropanecarboxylic acid and piperazine) | Exposure to moisture |

| Oxidative degradation products | Exposure to air/oxidizing agents[5] | |

| Photolytic degradation products | Exposure to light |

Analytical Methodologies for Purity Determination

A multi-faceted analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the cornerstones of this evaluation.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity and impurity quantification due to its high resolution, sensitivity, and versatility.[6] A stability-indicating HPLC method is crucial to separate the main component from all potential impurities and degradation products.[7]

Diagram 1: HPLC Method Development Workflow

Caption: A typical workflow for developing a stability-indicating HPLC method.

Illustrative HPLC Protocol:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 210 nm.

-

Injection Volume: 10 µL.

-

Diluent: Mobile Phase A/B (50:50).

Note: This is a starting point; method optimization is crucial for achieving optimal separation.[8]

Forced Degradation Studies

To ensure the HPLC method is stability-indicating, forced degradation studies are performed.[9] The drug substance is subjected to stress conditions to intentionally generate degradation products.

Table 2: Typical Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Typical Duration |

| Acid Hydrolysis | 0.1 M HCl | 24 hours at 60 °C |

| Base Hydrolysis | 0.1 M NaOH | 24 hours at 60 °C |

| Oxidation | 3% H₂O₂ | 24 hours at room temperature |

| Thermal Degradation | Dry heat at 105 °C | 48 hours |

| Photostability | ICH Q1B compliant light exposure | As per guidelines |

The goal is to achieve 5-20% degradation of the active substance. The chromatograms of the stressed samples are then compared to that of an unstressed sample to demonstrate that the degradation products are well-resolved from the main peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly useful for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents and certain process-related impurities.[10][11] Derivatization may be necessary for non-volatile impurities to enhance their volatility.[10]

Diagram 2: GC-MS Analysis Workflow

Caption: A general workflow for impurity profiling by GC-MS.

Illustrative GC-MS Protocol for Residual Solvents:

-

Column: DB-624, 30 m x 0.25 mm, 1.4 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Program: 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 35-350.

Nuclear Magnetic Resonance (NMR) Spectroscopy